molecular formula C10H19Cl2N3 B2929623 4-Isobutyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride CAS No. 2279122-00-6

4-Isobutyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride

Cat. No.: B2929623
CAS No.: 2279122-00-6
M. Wt: 252.18
InChI Key: FZWVBJKQIWSTFP-UHFFFAOYSA-N
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Description

“4-Isobutyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride” is a compound with the molecular formula C10H19Cl2N3 . It belongs to the class of imidazopyridines, which are known to play a crucial role in numerous disease conditions . The imidazopyridines are known for their structural resemblance to purines and have been found to have potential therapeutic significance .


Synthesis Analysis

The synthesis of “this compound” can be achieved by cyclization of histamine dihydrochloride and polyformaldehyde . The mixture is heated to reflux for 4 hours, after which the volatiles are evaporated and the residue is dried under vacuum . The compound can be used without further purification .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an imidazole ring fused with a pyridine moiety . The compound has various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 252.184 Da . It is a solid at room temperature .

Scientific Research Applications

Fluorescent Probes for Mercury Ion Detection

A study by Shao et al. (2011) detailed a one-pot synthesis of novel imidazo[1,2-a]pyridine derivatives that serve as efficient fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solutions. These derivatives, synthesized from β-lactam carbenes and 2-pyridyl isonitriles, exhibit moderate to good yields and demonstrate the compound's utility in environmental monitoring and mercury ion sensing (Shao et al., 2011).

Anticancer Potential

Imidazole derivatives, including those related to the 4-Isobutyl tetrahydro derivative, have shown significant anticancer potential. Sharma et al. (2014) synthesized a series of new 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles, demonstrating the anticancer potential of these compounds across various cancer cell lines. This highlights the role of such derivatives in developing new chemotherapeutic agents (Sharma et al., 2014).

Therapeutic Agent Development

The imidazo[1,2-a]pyridine scaffold has been identified as a versatile "drug prejudice" structure due to its broad applications in medicinal chemistry. Deep et al. (2016) reviewed the structural modifications of this scaffold, leading to the development of novel therapeutic agents with applications ranging from anticancer to antimicrobial activities. This work underscores the potential of derivatives like 4-Isobutyl tetrahydro imidazo[4,5-c]pyridine in drug development (Deep et al., 2016).

Akt Kinase Inhibition for Cancer Treatment

Lippa (2007) reported on imidazo[4,5-c]pyridine analogs with Akt (protein kinase B) antagonist activity, indicating their potential use in treating cancer and arthritis. These compounds, characterized by specific substituent patterns, underscore the therapeutic relevance of the 4-Isobutyl tetrahydro derivative in cancer therapy (Lippa, 2007).

Fluorescent Membrane Probes

Renno et al. (2022) explored imidazo[1,5-a]pyridine-based fluorophores as potential cell membrane probes. Their work highlights the photophysical properties of these compounds and their suitability as tools for studying membrane dynamics, hydration, and fluidity, which are crucial for monitoring cellular health and exploring biochemical pathways (Renno et al., 2022).

Safety and Hazards

The safety information available for “4-Isobutyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride” indicates that it is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mechanism of Action

Target of Action

It has been reported that similar compounds can be used to prepare inhibitors forFactor Xa and Cyclin-Dependent Kinases (CDKs) . Factor Xa plays a crucial role in the blood coagulation cascade, while CDKs are key regulators of cell cycle progression.

Biochemical Pathways

The compound’s interaction with Factor Xa would affect the blood coagulation cascade , potentially preventing the formation of blood clots. On the other hand, its interaction with CDKs would influence the cell cycle , possibly leading to cell cycle arrest and inhibition of cell proliferation .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its interaction with its targets. If it acts as an inhibitor of Factor Xa, it could prevent blood clot formation. If it inhibits CDKs, it could lead to cell cycle arrest and reduced cell proliferation .

Properties

IUPAC Name

4-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3.2ClH/c1-7(2)5-9-10-8(3-4-11-9)12-6-13-10;;/h6-7,9,11H,3-5H2,1-2H3,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWVBJKQIWSTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C2=C(CCN1)NC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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